2-Chloro-3,5,6-trifluoroaniline
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Overview
Description
2-Chloro-3,5,6-trifluoroaniline is an organic compound with the molecular formula C6H2ClF3NH2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5,6-trifluoroaniline typically involves the halogenation of aniline derivatives. One common method is the reaction of 2,3,4,5,6-pentafluoroaniline with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of fluorine atoms with chlorine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5,6-trifluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under basic conditions.
Electrophilic Substitution: The fluorine atoms on the benzene ring can be substituted by electrophiles, such as nitronium ions, in the presence of strong acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Electrophilic Substitution: Nitric acid or sulfuric acid as electrophilic agents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral media.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl or amino derivatives.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of nitroaniline or nitrosoaniline.
Scientific Research Applications
2-Chloro-3,5,6-trifluoroaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3,5,6-trifluoroaniline is primarily based on its ability to interact with various molecular targets. The presence of electronegative fluorine atoms enhances its binding affinity to enzymes and receptors. This compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways. Additionally, its aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoroaniline: Similar structure but lacks the chlorine atom.
2,4,6-Trifluoroaniline: Contains fluorine atoms at different positions, leading to different reactivity and applications.
2,3,4,5,6-Pentafluoroaniline: Fully fluorinated aniline derivative, more stable but less reactive compared to 2-Chloro-3,5,6-trifluoroaniline.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The chlorine atom increases its reactivity in nucleophilic substitution reactions, while the fluorine atoms enhance its stability and binding affinity to molecular targets .
Properties
IUPAC Name |
2-chloro-3,5,6-trifluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-2(8)1-3(9)5(10)6(4)11/h1H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOKDAGPLYYMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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